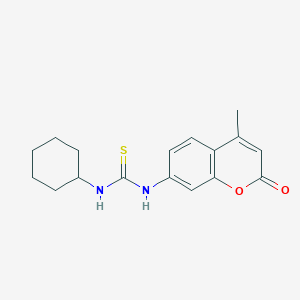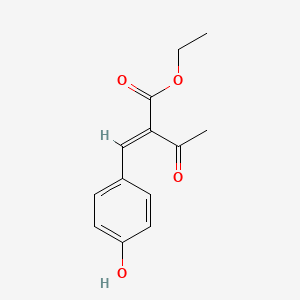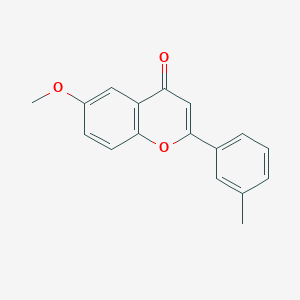
N,N-diallylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallylisonicotinamide (DIANA) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIANA is a derivative of nicotinamide, which is a precursor of NAD+ (nicotinamide adenine dinucleotide), a coenzyme that plays a crucial role in cellular metabolism.
Mecanismo De Acción
The mechanism of action of N,N-diallylisonicotinamide is not fully understood. However, it has been proposed that N,N-diallylisonicotinamide may function as a prodrug, which is converted into nicotinamide in vivo. Nicotinamide is then converted into NAD+, which plays a crucial role in cellular metabolism. NAD+ is involved in a wide range of cellular processes, including DNA repair, energy metabolism, and regulation of gene expression.
Biochemical and Physiological Effects:
N,N-diallylisonicotinamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. N,N-diallylisonicotinamide has also been shown to increase NAD+ levels in cells, which may have a beneficial effect on cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N-diallylisonicotinamide in lab experiments is its stability. N,N-diallylisonicotinamide is a stable compound that can be easily synthesized and purified. However, one of the limitations of using N,N-diallylisonicotinamide in lab experiments is its low solubility in water, which may limit its bioavailability.
Direcciones Futuras
There are several future directions for N,N-diallylisonicotinamide research. One area of research is the development of novel N,N-diallylisonicotinamide derivatives with improved bioavailability and efficacy. Another area of research is the investigation of N,N-diallylisonicotinamide's potential use in treating neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N,N-diallylisonicotinamide and its potential therapeutic applications.
Conclusion:
In conclusion, N,N-diallylisonicotinamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N,N-diallylisonicotinamide has been shown to have anticancer, antiviral, and anti-inflammatory properties. N,N-diallylisonicotinamide has also been investigated for its potential use in treating neurodegenerative diseases. While there are still many unanswered questions regarding the mechanism of action and potential therapeutic applications of N,N-diallylisonicotinamide, it is clear that this compound has significant potential for future research and development.
Métodos De Síntesis
N,N-diallylisonicotinamide can be synthesized in the laboratory by reacting nicotinamide with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N,N-diallylisonicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. N,N-diallylisonicotinamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N,N-bis(prop-2-enyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-9-14(10-4-2)12(15)11-5-7-13-8-6-11/h3-8H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYPFEJHEMLRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diallylisonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]piperidine](/img/structure/B5858910.png)
![3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5858923.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)


![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)
![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)

